1-pentyl-1H-indole-3-carboxylic acid

Catalog No.
S1536829
CAS No.
727421-73-0
M.F
C14H17NO2
M. Wt
231.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-pentyl-1H-indole-3-carboxylic acid

CAS Number

727421-73-0

Product Name

1-pentyl-1H-indole-3-carboxylic acid

IUPAC Name

1-pentylindole-3-carboxylic acid

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C14H17NO2/c1-2-3-6-9-15-10-12(14(16)17)11-7-4-5-8-13(11)15/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17)

InChI Key

HAPJUNILBCTRIJ-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)O

Synonyms

1-pentyl-1H-indole-3-carboxylic acid

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)O

Molecular Structure Analysis

The key feature of 1-pentyl-1H-indole-3-carboxylic acid is the indole ring. This five-membered nitrogen-containing aromatic ring system is found in many biologically relevant molecules, including the amino acid tryptophan and the neurotransmitter serotonin []. The attachment of the carboxylic acid group adds a functional group that can participate in various chemical reactions. The presence of the pentyl chain adds hydrophobicity to the molecule, which can influence its absorption and interaction with biological systems [].


Chemical Reactions Analysis

  • Decarboxylation

    The carboxylic acid group can undergo decarboxylation, losing carbon dioxide (CO2) to form a ketone group [].

  • Esterification

    The carboxylic acid group can react with an alcohol in the presence of an acid catalyst to form an ester [].

  • Amide formation

    The carboxylic acid group can react with an amine to form an amide [].

Due to its structural similarity to synthetic cannabinoids, it is possible that 1-pentyl-1H-indole-3-carboxylic acid might undergo similar metabolic reactions in the body, but specific research on this is lacking.


Physical And Chemical Properties Analysis

No data is currently available on the specific physical and chemical properties of 1-pentyl-1H-indole-3-carboxylic acid, such as melting point, boiling point, solubility, or stability.

There is no current research on the mechanism of action of 1-pentyl-1H-indole-3-carboxylic acid. Due to its structural similarity to synthetic cannabinoids, it is possible that it might interact with the cannabinoid receptor system, but specific studies are needed to confirm this hypothesis [].

Synthesis and Characterization

  • Several studies describe the synthesis of 1-PICA and its derivatives, often as intermediates in the preparation of more complex molecules. These studies typically focus on optimizing reaction conditions and characterizing the final products using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biological Activity

  • Limited research exists on the biological activity of 1-PICA itself. However, some studies have explored its derivatives as potential modulators of various biological processes. For example, one study investigated the anti-inflammatory properties of certain 1-PICA derivatives, suggesting their potential therapeutic applications [].

Potential Applications

  • Due to the limited research on 1-PICA, its specific applications in scientific research are unclear. However, its structural similarity to other biologically active molecules, like the neurotransmitter serotonin, suggests potential as a lead compound for drug discovery efforts. Further research is needed to explore this possibility.

XLogP3

3.3

Dates

Modify: 2023-08-15
1.Sobolevsky, T.,Prasolov, I., and Rodchenkov, G. Detection of JWH-018 metabolites in smoking mixture post-administration urine. Forensic Science International 200, 141-147 (2010).

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